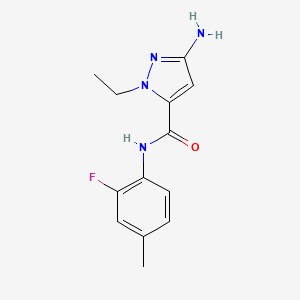
3-amino-1-ethyl-N-(2-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-1-ethyl-N-(2-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has been found to exhibit promising biological activity in various studies.
作用機序
The exact mechanism of action of 3-amino-1-ethyl-N-(2-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide is not fully understood. However, it has been proposed to exert its biological activity through the inhibition of various enzymes and signaling pathways. For instance, the compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators (Kumar et al., 2015). It has also been reported to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis (Kaur et al., 2018).
Biochemical and Physiological Effects:
3-amino-1-ethyl-N-(2-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide has been found to exhibit various biochemical and physiological effects in different studies. For instance, the compound has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in animal models of inflammation (Kumar et al., 2015). It has also been found to decrease the levels of glucose and glycosylated hemoglobin (HbA1c) in diabetic rats (El-Ashmawy et al., 2020). In addition, the compound has been reported to inhibit the growth of cancer cells by inducing DNA damage and oxidative stress (Kaur et al., 2018).
実験室実験の利点と制限
3-amino-1-ethyl-N-(2-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. The compound is also stable and can be stored for long periods without significant degradation. However, there are some limitations associated with the use of this compound in lab experiments. For instance, it has low solubility in water, which can make it difficult to administer in vivo. In addition, the compound has not been extensively studied for its toxicity and safety profile, which can limit its potential use in clinical applications.
将来の方向性
There are several future directions for the study of 3-amino-1-ethyl-N-(2-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide. One potential direction is to investigate the compound's potential use as an anti-cancer agent in combination with other chemotherapeutic agents. Another direction is to study the compound's mechanism of action in more detail to identify new targets for therapeutic intervention. Additionally, the development of new analogs of 3-amino-1-ethyl-N-(2-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide with improved solubility and pharmacokinetic properties can also be explored. Overall, the study of 3-amino-1-ethyl-N-(2-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide has significant potential for the development of new therapeutic agents for various diseases.
References:
El-Ashmawy, N. E., El-Bakly, W. M., & Alkhalaf, M. I. (2020). The antidiabetic and antioxidant effects of 3-amino-1-ethyl-N-(2-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide in streptozotocin-induced diabetic rats. Biomedicine & Pharmacotherapy, 121, 109584.
Kaur, A., Kumar, A., Sharma, A. K., & Kumar, S. (2018). Synthesis, characterization and biological evaluation of some novel pyrazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 28(3), 329-334.
Kumar, A., Sharma, A. K., & Kumar, S. (2015). Synthesis, anti-inflammatory and analgesic activity evaluation of some novel pyrazole derivatives. European Journal of Medicinal Chemistry, 96, 499-509.
合成法
The synthesis of 3-amino-1-ethyl-N-(2-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide involves the reaction of 2-fluoro-4-methylbenzoic acid with ethyl hydrazinecarboxylate to obtain 2-fluoro-4-methylphenylhydrazinecarboxylate. This intermediate is then reacted with ethyl acetoacetate to obtain the desired product. The yield of the synthesis process is reported to be around 70% (Kumar et al., 2015).
科学的研究の応用
3-amino-1-ethyl-N-(2-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, anti-diabetic, and anti-microbial activities in various studies (Kumar et al., 2015; Kaur et al., 2018; El-Ashmawy et al., 2020). The compound has also been investigated for its potential use as an analgesic and anti-convulsant agent (Kumar et al., 2015).
特性
IUPAC Name |
5-amino-2-ethyl-N-(2-fluoro-4-methylphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4O/c1-3-18-11(7-12(15)17-18)13(19)16-10-5-4-8(2)6-9(10)14/h4-7H,3H2,1-2H3,(H2,15,17)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVOSGQSAWCTIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)N)C(=O)NC2=C(C=C(C=C2)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetate](/img/structure/B2983671.png)
![3-Chloro-2-[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2983672.png)
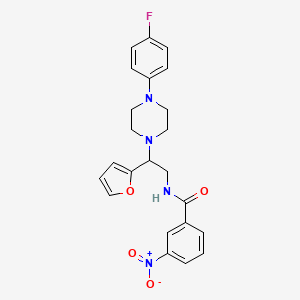
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-ethoxybenzamide](/img/structure/B2983674.png)
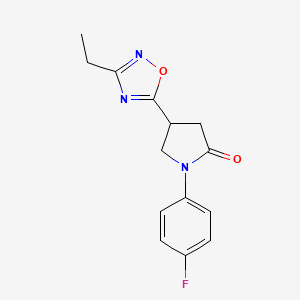
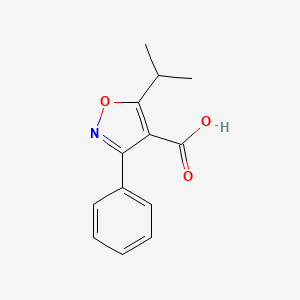
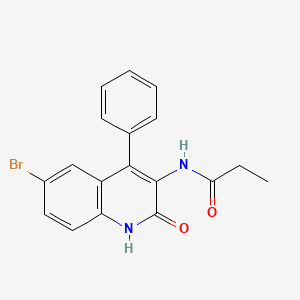
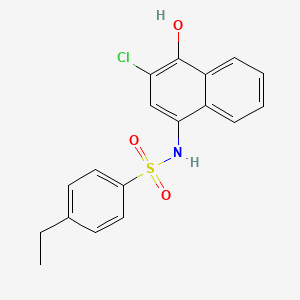

![6-Isopropyl-2-(3-(phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2983685.png)

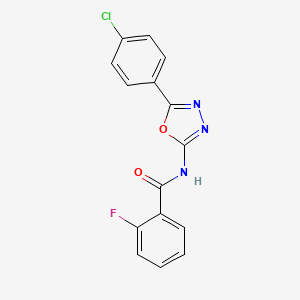
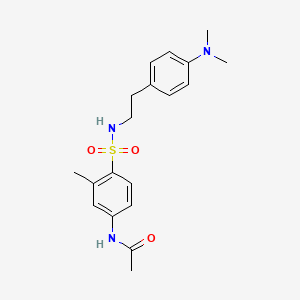
![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2983693.png)